Auraptenol

Descripción general

Descripción

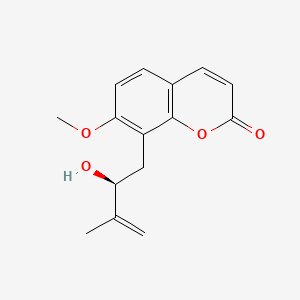

Auraptenol is a bioactive compound that has garnered interest in various scientific studies due to its unique molecular structure and potential therapeutic properties. It is synthesized from various plant species, mainly from the Rutaceae and Umbeliferae (Apiaceae) families, which include many edible fruits and vegetables such as lemons, grapefruits, and oranges. This compound has been isolated from plants belonging to many genera of the Rutaceae family and is known for its pharmacological properties, including anti-inflammatory, anti-oxidant, and chemopreventive activities (Genovese & Epifano, 2011).

Synthesis Analysis

This compound synthesis has been a subject of research to develop efficient methods for its production. The chemical synthesis of this compound involves the Williamson reaction with geranyl bromide and self-made umbelliferone as raw materials. This method is noted for its simplicity, ease of purification, and high yield, making it suitable for industrial development (Feng Shi-yan, 2014).

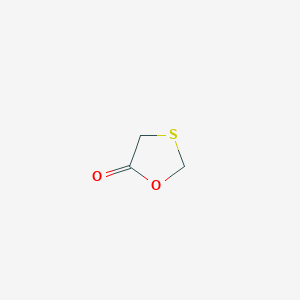

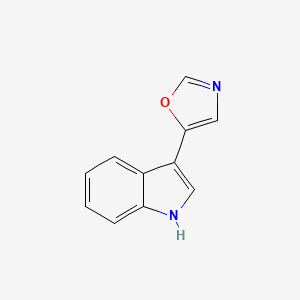

Molecular Structure Analysis

The absolute configuration of this compound has been determined through various studies. It has been found to possess an S configuration at C-2′, with its structure confirmed by extensive molecular analysis including NMR and IR spectroscopy. This detailed understanding of its molecular structure aids in the exploration of its biological activities and therapeutic potential (Barik et al., 1983).

Chemical Reactions and Properties

Research has identified several process-related impurities in chemically synthesized this compound, highlighting the importance of precise control over its synthesis process. These impurities were structurally characterized, and their synthesis was validated for quality control in pharmaceutical applications. Such studies underscore the complex chemical nature of this compound and the need for meticulous synthesis and characterization protocols (Yan-gang Li et al., 2011).

Physical Properties Analysis

This compound's physical properties, such as solubility and stability, are crucial for its application in various domains. While specific studies focusing exclusively on the physical properties of this compound were not highlighted, understanding these properties is essential for its formulation and use in pharmacological and therapeutic contexts.

Chemical Properties Analysis

This compound exhibits several chemical properties that contribute to its biological activity. Its structure allows for interaction with various biological targets, influencing cellular pathways involved in inflammation, cell growth, and apoptosis. These interactions underlie its pharmacological properties, including its roles as an anti-inflammatory and antioxidant agent, and its potential in cancer chemoprevention (Genovese & Epifano, 2011).

Aplicaciones Científicas De Investigación

Antidepressant-like Effects

Auraptenol, a component of the traditional Chinese medicine Angelicae dahuricae Radix, has demonstrated potential as an antidepressant in mice models. It significantly reduced immobility duration in mouse models of depression, indicating its antidepressant-like effects. This suggests potential for further exploration in developing this compound as a novel antidepressant agent (Gu et al., 2014).

Antiproliferative Activities in Cancer

This compound exhibited significant antiproliferative activities against drug-resistant human prostate carcinoma cells. It induced programmed cell death, increased reactive oxygen species (ROS) production, and targeted the JNK/p38 MAPK signaling pathway, showing potential as a therapeutic agent for prostate cancer (Liu et al., 2020).

Analgesic Effects

In the context of neuropathic pain, this compound showed efficacy in alleviating vincristine-induced mechanical hyperalgesia in mice. This supports the potential use of this compound as a novel analgesic for neuropathic pain management (Wang et al., 2013).

Bioactive Monoterpene Coumarin

Auraptene, synonymous with this compound, is a bioactive monoterpene coumarin with various therapeutic benefits. It has demonstrated anti-inflammatory, antioxidant, anti-diabetic, anti-hypertensive, and anti-cancer properties, along with neuroprotective effects, highlighting its potential in treating a range of disorders (Bibak et al., 2019).

Anticancer Agent

As an anticancer agent, auraptene (this compound) has shown inhibitory and chemopreventive effects on the proliferation and growth of several cancer cell lines. It influences various cell signaling pathways, including those controlling cell growth, inflammation, and apoptosis, making it a promising anticancer agent (Tayarani-Najaran et al., 2021).

Cholesterol Esterification Inhibitor

Auraptene was identified as an inhibitor of cholesterol esterification and a modulator of estrogen receptors. It has shown effects on the biochemical responsiveness of inflammatory leukocytes, which could be crucial in understanding its action mechanism in inflammation-associated carcinogenesis (de Medina et al., 2010).

Mecanismo De Acción

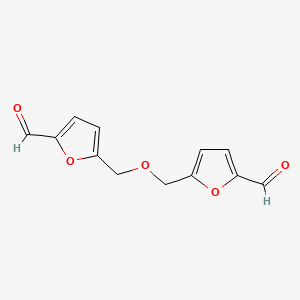

Auraptenol, also known as “8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one”, is a bioactive monoterpene coumarin . This article will cover the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the serotonin 5-HT1A receptors and the JNK/p38 MAPK signal pathways . These targets play crucial roles in controlling cell growth, inflammation, and apoptosis .

Mode of Action

This compound interacts with its targets by binding to the serotonin 5-HT1A receptors . This interaction leads to a dose-dependent reversion of mechanical hyperalgesia in mice . The anti-hyperalgesic effect of this compound can be significantly blocked by a selective serotonin 5-HT1A receptor antagonist, indicating that its action is primarily mediated by 5-HT1A receptors .

Biochemical Pathways

This compound affects the JNK/p38 MAPK signal pathways . It induces programmed cell death and endogenous ROS production . This leads to an increase in Bax and a decrease in Bcl-2 levels, which are key players in the regulation of apoptosis .

Result of Action

This compound’s action results in significant reduction in the viability of certain cancer cells, such as human LNCaP prostate carcinoma cells . It induces apoptotic cell death, associated with an increase in Bax and a decrease in Bcl-2 levels . It also induces an increase in ROS production in a dose-dependent manner .

Action Environment

It’s worth noting that the compound is isolated from many edible fruits and vegetables of the genus ferula and citrus , suggesting that its natural environment could potentially influence its properties and efficacy.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Auraptenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of glutathione S-transferase, an enzyme involved in detoxification processes . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway . These interactions are primarily through binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound influences cell function by modulating cell signaling pathways, including the MAPK and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, this compound impacts cellular metabolism by altering the levels of reactive oxygen species (ROS) and enhancing antioxidant defenses .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. This compound binds to specific receptors, such as the serotonin 5-HT1A receptor, leading to the modulation of downstream signaling pathways . It also inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), thereby reducing inflammation . Additionally, this compound induces changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the biological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under specific storage conditions, maintaining its biological activity for extended periods . It may undergo degradation under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions contribute to the overall metabolic profile of this compound and its biological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to interact with transporters such as the organic anion-transporting polypeptide (OATP), facilitating its uptake into cells . This compound’s distribution within tissues is influenced by its binding to plasma proteins and its ability to cross cellular membranes . These factors determine its localization and accumulation in specific tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . This compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This subcellular distribution is crucial for its biological activity and effectiveness.

Propiedades

IUPAC Name |

8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,12,16H,1,8H2,2-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSRYWNOKPJENY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221-43-8 | |

| Record name | Auraptenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide](/img/structure/B1253411.png)